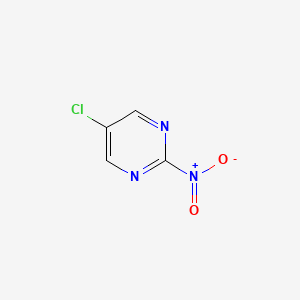

5-Chloro-2-nitropyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2ClN3O2 |

|---|---|

Molecular Weight |

159.53 g/mol |

IUPAC Name |

5-chloro-2-nitropyrimidine |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H |

InChI Key |

DQNVPWCOTJECLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 5-Chloro-2-nitropyridine (CAS 52092-47-4)

The following technical guide details the properties, synthesis, and application of 5-Chloro-2-nitropyridine , corresponding to CAS number 52092-47-4 .

A Strategic Intermediate for Regioselective Pyridine Functionalization

Part 1: Executive Summary & Chemical Identity

Editorial Note on Nomenclature: The request specified "5-Chloro-2-nitropyrimidine." However, the CAS number 52092-47-4 is uniquely assigned to 5-Chloro-2-nitropyridine . 2-Nitropyrimidines are chemically unstable and rare due to the electron-deficient nature of the 1,3-diazine core at the 2-position. This guide focuses on the stable, commercially significant pyridine derivative defined by the CAS number.

Core Utility: 5-Chloro-2-nitropyridine is a bifunctional electrophile used extensively in drug discovery. Its value lies in the orthogonal reactivity of its two substituents:

-

C2-Nitro Group: A "super-leaving group" highly activated for Nucleophilic Aromatic Substitution (

) under mild conditions. -

C5-Chloro Group: A robust handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that typically remains inert during C2 functionalization.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| Chemical Name | 5-Chloro-2-nitropyridine |

| CAS Number | 52092-47-4 |

| Molecular Formula | |

| Molecular Weight | 158.54 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 119–123 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Hazards | Skin/Eye Irritant; Potential sensitizer; Energetic (Nitro group) |

Part 2: Synthesis Protocol (The Oxidative Route)

The most robust industrial route to CAS 52092-47-4 is the oxidation of 2-amino-5-chloropyridine . This method avoids the harsh conditions of direct nitration, which often leads to poor regioselectivity or ring deactivation.

Reaction Scheme

The transformation utilizes Caro’s Acid (peroxymonosulfuric acid), generated in situ from concentrated sulfuric acid and hydrogen peroxide.

Detailed Methodology

Note: This reaction is exothermic and involves strong oxidizers.[1] Perform behind a blast shield.

-

Preparation of Oxidant:

-

Cool 50 mL of concentrated sulfuric acid (

) to 0°C in an ice/salt bath. -

Dropwise, add 25 mL of 30% Hydrogen Peroxide (

).[2] Maintain internal temperature <10°C to prevent decomposition.

-

-

Substrate Addition:

-

Dissolve 5.0 g (39 mmol) of 2-amino-5-chloropyridine in 20 mL of concentrated

. -

Add this amine solution dropwise to the oxidant mixture at 0°C.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Stir vigorously for 20–48 hours. The solution will turn from colorless to light yellow.

-

-

Work-up & Isolation:

-

Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. Caution: Significant exotherm.

-

The product will precipitate as a solid.[2]

-

Filter the solid and wash exclusively with cold water until the filtrate is neutral (pH ~7).

-

-

Purification:

-

Recrystallize from hot ethanol (EtOH) to yield 5-Chloro-2-nitropyridine as colorless/pale yellow needles.

-

Typical Yield: 70–75%.

-

Part 3: Reactivity & Mechanistic Insight

As an Application Scientist, it is critical to understand why this molecule is selected over 2,5-dichloropyridine. The answer lies in the Nitro Effect .

The Mechanism: Nitro-Activated

In 5-Chloro-2-nitropyridine, the nitro group at C2 is ortho to the pyridine nitrogen. This creates a position of extreme electron deficiency.

-

Leaving Group Hierarchy: In this specific scaffold, the Nitro group (

) is a superior leaving group compared to the Chloride (-

Reasoning: The Meisenheimer complex formed by attack at C2 is stabilized by both the ring nitrogen and the electron-withdrawing nitro group itself.

-

-

Regioselectivity: Nucleophiles (amines, alkoxides, thiols) will exclusively attack C2 , displacing the nitro group (denitration). The C5-Cl bond remains intact.

Visualization: Reactivity Workflow

The following diagram illustrates the divergent synthesis capabilities, showing how the molecule serves as a linchpin for building complex scaffolds.

Figure 1: The "Nitro-First" functionalization strategy. Note the displacement of the nitro group (Red Arrow) precedes the utilization of the chloro-handle.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Many kinase inhibitors require a hydrogen-bond acceptor motif in the "hinge-binding" region.

-

Workflow: Researchers react 5-Chloro-2-nitropyridine with a primary amine (e.g., aniline or cycloalkyl amine).

-

Result: The nitro group is displaced to form a 2-aminopyridine core.

-

Advantage: This route is often higher yielding than starting with 2,5-dichloropyridine, which requires higher temperatures and can suffer from bis-substitution.

Biaryl Ether Synthesis

Synthesis of pyridine-based ethers often fails with unactivated halides.

-

Protocol: Reaction of 5-Chloro-2-nitropyridine with phenols (

) in the presence of -

Outcome: Formation of 2-phenoxy-5-chloropyridines under mild conditions (Room Temp to 60°C).

-

Mechanistic Note: The nitrite anion (

) released is water-soluble and easily removed, unlike bulky halide salts.

Part 5: Safety & Handling (Field Notes)

1. Energetic Potential: While 5-Chloro-2-nitropyridine is not a primary explosive, nitro-pyridines can decompose violently if heated under confinement.

-

Rule: Never distill this compound to dryness.

-

Storage: Store below 8°C.

2. Toxicology:

-

Skin: Causes irritation and potential sensitization. Permeation through gloves is faster for nitro-aromatics; use double-gloving (Nitrile/Neoprene).

-

Inhalation: Dust is highly irritating to the respiratory tract. Always weigh in a fume hood.

3. Waste Disposal: The reaction byproducts (nitrites) are toxic to aquatic life. Quench aqueous waste with sulfamic acid or bleach (to oxidize nitrite to nitrate) before disposal, adhering to local environmental regulations.

References

-

BenchChem. Synthesis and Application of 5-Chloro-2-nitropyridine (CAS 52092-47-4).[2] Retrieved from

-

ChemicalBook. 5-Chloro-2-nitropyridine Properties and Synthesis Routes. Retrieved from

-

GuideChem. Technical Specifications and Safety Data for 5-Chloro-2-nitropyridine. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Chloro-2-nitropyridine.[4][5][6][1][7] Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: 5-Chloro-2-nitropyridine.[8] Retrieved from

Sources

- 1. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Chloro-2-nitropyridine | 52092-47-4 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Chloro-2-nitropyridine | 52092-47-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chembk.com [chembk.com]

- 8. 5-クロロ-2-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 5-Chloro-2-nitropyridine: Oxidative Transformation via Caro’s Acid

[1]

Executive Summary

The transformation of 2-amino-5-chloropyridine to 5-chloro-2-nitropyridine is a direct oxidation of an exocyclic amine to a nitro group.[1] This transformation is challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic attack.[1] Standard nitration conditions (HNO₃/H₂SO₄) often fail or lead to ring nitration rather than amine oxidation.[1]

The industry-standard method employs Peroxymonosulfuric acid (Caro’s Acid) , generated in situ from concentrated sulfuric acid and hydrogen peroxide.[1] This species is a potent electrophilic oxidant capable of converting the amino group (

Reaction Scheme

Figure 1: Oxidative pathway from amine to nitro functionality via nitroso intermediate.[1]

Mechanistic Insight & Experimental Design

The Oxidant: Peroxymonosulfuric Acid ( )

The reaction relies on the equilibrium formation of Caro's acid:

-

Why H₂SO₄? It serves a dual purpose:

-

Dehydrating Agent: Shifts the equilibrium toward

by sequestering water.[1] -

Solvent: Solubilizes the protonated pyridine species.

-

-

Why H₂O₂ (30-50%)? Provides the active oxygen.[1] Higher concentrations increase yield but significantly raise explosion hazards.[1]

Thermodynamic Control

The mixing of H₂O₂ and H₂SO₄ is highly exothermic .[1] The oxidation reaction itself is also exothermic.[1]

-

Critical Control Point: Temperature must be maintained at 0–5°C during addition to prevent thermal decomposition of the peroxide (runaway reaction) and minimize side reactions (chlorine migration or ring opening).[1]

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv/Conc.[1][2][3][4][5][6] | Role | Hazard Note |

| 2-Amino-5-chloropyridine | 1.0 equiv | Substrate | Irritant |

| Sulfuric Acid (conc.) | Solvent Vol. (10-15 vol) | Solvent/Catalyst | Corrosive |

| Hydrogen Peroxide | ~3.0 - 5.0 equiv (30% aq) | Oxidant | Explosive/Oxidizer |

| Ethanol | Solvent Vol.[1] | Recrystallization | Flammable |

Step-by-Step Methodology

Phase 1: Preparation of Oxidant (In Situ) [1]

-

Charge a 3-neck round-bottom flask with Concentrated H₂SO₄ (50 mL for 5g scale).

-

Cool the acid to 0°C using an ice/salt bath. Ensure internal temperature monitoring.

-

Dropwise Addition: Add 30% H₂O₂ (25 mL) slowly via an addition funnel.

Phase 2: Substrate Addition & Reaction

-

Prepare a solution of 2-amino-5-chloropyridine (5.0 g, 39 mmol) in a minimal amount of concentrated H₂SO₄ (20 mL). Note: Dissolution is exothermic; cool this solution to RT before use.[1]

-

Add the substrate solution dropwise to the Caro’s acid mixture at 0°C .

-

Reaction Period: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 20–48 hours .

Phase 3: Workup & Isolation

-

Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 200g) with vigorous mechanical stirring.

-

Precipitation: The product, 5-chloro-2-nitropyridine, is insoluble in dilute acid and will precipitate as a solid.[1]

-

Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.[1]

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in hot Ethanol .

-

Cool slowly to room temperature, then to 4°C.

-

Filter the crystals and dry under vacuum at 40°C.

Expected Results

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Safety & Hazard Analysis (E-E-A-T)

Caro’s Acid (Peroxymonosulfuric Acid) Hazards[1]

-

Explosion Risk: Mixtures of organic compounds (like acetone or alcohols) with Caro's acid are highly explosive.[1] NEVER use acetone to clean glassware used in this reaction.[1]

-

Runaway Potential: The reaction is autocatalytic with respect to temperature.[1] If cooling fails during addition, the decomposition of H₂O₂ can cause a rapid pressure buildup.[1]

Self-Validating Safety Checks

-

Peroxide Test: Before workup, test a small aliquot of the reaction mixture with starch-iodide paper.[1] If it turns dark blue immediately, excess peroxide is present.[1] Quench with saturated sodium bisulfite solution if necessary (though pouring on ice is usually sufficient for this specific scale).[1]

-

Exotherm Check: If the temperature rises >5°C during dropwise addition despite the ice bath, stop addition immediately. This indicates the accumulation of unreacted reagent.[1]

References

-

ChemicalBook. (n.d.).[1] 5-Chloro-2-nitropyridine Synthesis. Retrieved from [1]

-

PubChem. (n.d.).[1] 5-Chloro-2-nitropyridine (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

-

GuideChem. (2024).[1] Synthesis of 5-Chloro-2-nitropyridine. Retrieved from [1]

-

Wiley, R. H., & Hartman, J. L. (1951).[1] 2-Amino-5-chloropyridine.[1][8][9] Journal of the American Chemical Society.[1] (Foundational reference for aminopyridine properties).[1][5]

Sources

- 1. 5-Chloro-2-nitropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. 2-Nitro-5-chloropyridine 52092-47-4 [mingyuanchemical.com]

- 8. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

Biological Activity of 5-Chloro-2-nitropyrimidine Derivatives: A Technical Guide to Scaffold Design, Kinase Inhibition, and Experimental Validation

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold due to its structural resemblance to natural nucleic acid bases. Among the various pyrimidine building blocks, 5-chloro-2-nitropyrimidine (CAS: 120583-91-7) stands out as an exceptionally versatile intermediate. The unique electronic environment of this molecule enables orthogonal functionalization, allowing researchers to rapidly generate libraries of bioactive compounds. This technical guide explores the rational design, synthesis, and biological evaluation of derivatives originating from this scaffold, with a specific focus on their role as targeted kinase inhibitors in oncology.

The Rationale for the 5-Chloro-2-nitropyrimidine Scaffold

The biological activity of pyrimidine derivatives is intrinsically linked to their ability to form critical hydrogen bonds within the active sites of biological targets, particularly the ATP-binding hinge region of kinases (). The 5-chloro-2-nitropyrimidine scaffold is engineered for rapid structure-activity relationship (SAR) exploration due to two key chemical features:

-

C2-Nitro Activation (Nucleophilic Aromatic Substitution): The nitro group is a vastly superior leaving group compared to standard halogens in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the strongly electron-withdrawing nitro moiety, allows for rapid amination at room temperature. This enables the facile introduction of diverse anilines or aliphatic amines, which are crucial for establishing hydrogen bonds with the kinase hinge region.

-

C5-Chloro Handle (Cross-Coupling): Once the C2 position is functionalized, the C5-chloro group serves as a highly stable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This orthogonal reactivity allows medicinal chemists to append hydrophobic aryl groups that project into the deep hydrophobic pockets of kinase active sites ().

Core Biological Activities: Kinase Inhibition

Derivatives of 5-chloro-2-nitropyrimidine are predominantly developed as anticancer agents, specifically targeting receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases ().

-

Epidermal Growth Factor Receptor (EGFR): 2,5-disubstituted pyrimidines are potent inhibitors of EGFR, a major driver in non-small cell lung cancer (NSCLC). The pyrimidine N1/N3 atoms accept hydrogen bonds from the hinge region backbone (e.g., Met793). Advanced derivatives synthesized from this scaffold have been successfully engineered to overcome acquired resistance mutations, such as the T790M "gatekeeper" mutation and the C797S mutation ().

-

Focal Adhesion Kinase (FAK) and Src Kinase: Beyond EGFR, specific substitutions at the C2 and C5 positions shift the selectivity profile toward FAK and Src kinases. Inhibition of these targets disrupts tumor cell migration, invasion, and metastasis, highlighting the broad biological utility of the pyrimidine core.

Mechanism of action for pyrimidine derivatives inhibiting the EGFR/PI3K/AKT signaling pathway.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols describe the transition from the raw chemical scaffold to robust biological validation.

Protocol 1: Orthogonal Derivatization of 5-Chloro-2-nitropyrimidine

Objective: Synthesize a high-purity 2-amino-5-arylpyrimidine library. Causality: Performing the SNAr reaction first exploits the highly reactive nitro group, preventing competitive side reactions at the C5 position. The subsequent Suzuki coupling requires higher activation energy, ensuring a controlled, step-wise functionalization.

-

SNAr Amination: Dissolve 5-chloro-2-nitropyrimidine (1.0 eq) in anhydrous THF. Add the desired primary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 2-4 hours. The strong electron-withdrawing effect of the nitro group ensures complete conversion without the need for thermal heating.

-

Isolation: Quench the reaction with distilled water, extract with ethyl acetate, and purify via flash chromatography to yield the 5-chloro-2-aminopyrimidine intermediate.

-

Suzuki-Miyaura Coupling: Combine the intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 catalyst (0.05 eq), and K2CO3 base (3.0 eq) in a 1,4-dioxane/water mixture (4:1). Degas the system with N2 and heat at 90°C for 12 hours.

-

System Validation: Confirm the structure and purity using LC-MS and 1H-NMR. Critical Quality Attribute: Compounds must exhibit >95% purity before proceeding to biological assays to prevent false positives from catalytic impurities.

Workflow for synthesizing and validating bioactive derivatives from 5-chloro-2-nitropyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized derivatives against target kinases. Causality: The ADP-Glo assay is selected because it universally measures kinase activity by quantifying the ADP produced during the phosphorylation event. This provides a highly sensitive, non-radioactive, luminescence-based readout that directly correlates with ATP-competitive inhibition.

-

Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the recombinant kinase (e.g., EGFR L858R/T790M) and the poly(Glu,Tyr) peptide substrate.

-

Compound Plating: Serially dilute the pyrimidine derivatives in DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer to a 384-well plate. Self-Validation Step: Include a DMSO-only vehicle control (0% inhibition baseline) and an Osimertinib positive control (100% inhibition baseline) to validate the assay's dynamic range and Z'-factor.

-

Kinase Reaction: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes to allow for compound-target pre-binding. Initiate the reaction by adding ATP (at the specific Km concentration for the kinase). Incubate for 60 minutes at room temperature.

-

Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal (30 min incubation).

-

Data Analysis: Read luminescence on a microplate reader. Calculate percentage inhibition relative to vehicle controls and determine the IC50 using non-linear regression (four-parameter logistic curve).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data for a library of 2,5-disubstituted pyrimidines derived from the 5-chloro-2-nitropyrimidine scaffold. This quantitative data highlights the profound impact of specific substitutions on kinase selectivity and biological activity.

| Compound ID | C2 Substitution (Amine) | C5 Substitution (Aryl) | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | FAK IC50 (nM) |

| Pyr-01 | 4-Fluoroaniline | Phenyl | 125.4 | 45.2 | >1000 |

| Pyr-02 | 4-Fluoroaniline | 4-Methoxyphenyl | 89.1 | 12.5 | 450.0 |

| Pyr-03 | 4-Fluoroaniline | 3-Pyridyl | 45.6 | 3.8 | 120.5 |

| Pyr-04 | Morpholine | 3-Pyridyl | >1000 | 850.0 | 25.4 |

| Osimertinib | Positive Control | N/A | 15.0 | 1.2 | >1000 |

SAR Insights: The data demonstrates that an aniline at the C2 position combined with a hydrogen-bond accepting heteroaryl (3-pyridyl) at the C5 position (Compound Pyr-03 ) significantly enhances mutant EGFR potency. Conversely, replacing the aromatic aniline with an aliphatic morpholine ring (Compound Pyr-04 ) abolishes EGFR activity but shifts the selectivity profile strongly toward FAK inhibition.

References

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (PMC). URL:[Link] [1]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. URL:[Link] [2]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed (Current Drug Discovery Technologies). URL:[Link] [3]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Bentham Science Publishers. URL: [Link] [4]

Reactivity & Functionalization of 5-Chloro-2-nitropyrimidine: A Technical Guide

The following technical guide details the reactivity profile of 5-Chloro-2-nitropyrimidine , a specialized heterocyclic building block.

Part 1: Strategic Analysis & Electronic Structure

The Isomer Critical Check

CRITICAL ADVISORY: Before proceeding, verify the exact structure of your starting material.

-

Target Molecule: 5-Chloro-2-nitropyrimidine (Cl at C5, NO₂ at C2).[1][2] This is a highly reactive, less common isomer where the nitro group acts as a "super-leaving group."

-

Common Isomer: 2-Chloro-5-nitropyrimidine (Cl at C2, NO₂ at C5). This is the standard commercial building block (CAS 10320-42-0).

Why this matters: The reactivity order is inverted between these two isomers. In 5-Chloro-2-nitropyrimidine , the C2-Nitro group is the primary electrophilic site and will be displaced preferentially over the chlorine. In the common isomer, the C2-Chloro group is the leaving group. This guide focuses strictly on the 5-Chloro-2-nitropyrimidine as requested.

Electronic Bias & Reactivity Map

The pyrimidine ring is electron-deficient (π-deficient), making it susceptible to Nucleophilic Aromatic Substitution (

-

Position C2 (The Hotspot): Flanked by two ring nitrogens (N1 and N3), this position is intensely electrophilic. The presence of a nitro group (strongly electron-withdrawing) at C2 makes this carbon exceptionally reactive. The nitro group at C2 is a superior leaving group (nucleofuge) compared to halogens due to the relief of steric strain and the high stability of the nitrite leaving group in this specific electronic environment.

-

Position C5 (The Meta-like Position): This position is the least electron-deficient carbon in the ring. The chlorine atom here is relatively inert to

but remains active for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Chemo-Selectivity Rule:

Part 2: Primary Reactivity Pathways

Pathway A: Nucleophilic Displacement of the Nitro Group ( )

The most distinct feature of 5-Chloro-2-nitropyrimidine is the lability of the C2-nitro group. It reacts rapidly with amines, alkoxides, and thiols, often under milder conditions than required for chloropyrimidines.

-

Mechanism: Addition-Elimination (

).[3] -

Leaving Group: The nitro group leaves as a nitrite ion (

). -

Scope:

-

Amines: Primary and secondary amines displace

to form 2-amino-5-chloropyrimidines. -

Alkoxides: Formation of 2-alkoxy-5-chloropyrimidines.

-

Experimental Insight: Because the nitrite ion is an oxidant and can cause side reactions, adding a scavenger (like a mild reducing agent or excess nucleophile) or ensuring rapid workup is often good practice, though simple displacement usually proceeds cleanly at

Pathway B: Transition-Metal Catalyzed Coupling (C5-Cl)

Once the C2 position is stabilized (e.g., by substitution with a nucleophile), the C5-chlorine atom becomes a standard handle for Pd-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Amination at C5 (requires bulky phosphine ligands due to the deactivating nature of the ring).

Pathway C: Nitro Reduction

If the goal is 2-amino-5-chloropyrimidine , the nitro group can be reduced. However, standard hydrogenation (

-

Recommended Protocol: Chemoselective reduction using

or

Part 3: Visualization of Reaction Pathways

The following diagram maps the sequential functionalization logic, highlighting the divergence based on the initial reaction choice.

Caption: Logical workflow for functionalizing 5-Chloro-2-nitropyrimidine. Path A (

Part 4: Experimental Protocols

Protocol 1: Chemoselective Displacement of C2-Nitro Group

Objective: Synthesis of 2-(alkylamino)-5-chloropyrimidine.

-

Preparation: Dissolve 5-Chloro-2-nitropyrimidine (1.0 eq) in anhydrous THF or DMF. Cool the solution to

using an ice bath. -

Nucleophile Addition: Add the amine (1.1 eq) dropwise. If using an amine salt, add DIPEA (2.5 eq) to liberate the free base.

-

Reaction: Stir at

for 30 minutes, then allow to warm to Room Temperature (RT).-

Monitoring: TLC/LCMS will show the disappearance of the starting material and the emergence of a more polar product. The nitrite leaving group is not UV active, but the product shift is distinct.

-

-

Workup: Dilute with EtOAc and wash with water (

) to remove the nitrite salts. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Suzuki Coupling at C5 (Post-Displacement)

Objective: Coupling a phenyl group to the 5-position of a 2-amino-5-chloropyrimidine derivative.

-

Reagents: Combine the 5-chloropyrimidine derivative (1.0 eq), Phenylboronic acid (1.5 eq), and

(3.0 eq) in a mixture of Dioxane/Water (4:1). -

Degassing: Sparge the mixture with Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).

-

Catalyst: Add

(5 mol%). -

Heating: Heat to

for 4–12 hours. -

Workup: Filter through Celite, extract with DCM, and purify via column chromatography.

Part 5: Comparative Data Table

| Feature | 5-Chloro-2-nitropyrimidine (Target) | 2-Chloro-5-nitropyrimidine (Common Isomer) |

| Primary Leaving Group | C2-Nitro ( | C2-Chloro ( |

| Reactivity ( | Extremely High (Exothermic at | High (Requires RT to |

| Leaving Group Ability | ||

| C5 Reactivity | Standard Aryl Chloride (Coupling) | Nitro group (Reducible/Inert to coupling) |

| Main Application | Accessing 2-substituted-5-chloropyrimidines | Accessing 2-substituted-5-nitropyrimidines |

References

-

Isomer Properties & Commercial Availability

-

Sigma-Aldrich. 2-Chloro-5-nitropyrimidine Product Sheet. (Standard building block comparison). Link

-

-

Nucleophilic Substitution of Nitro Groups

- Pyrimidine Reactivity Principles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. "Reactivity of Pyrimidines: Nucleophilic Attack." (Textbook grounding for C2 vs C5 selectivity).

-

Chemoselective Reduction Protocols

-

BenchChem Protocols. "Reduction of Nitro Groups in the Presence of Halogens." Link

-

Sources

- 1. 2-Nitro-5-chloropyridine 52092-47-4 [mingyuanchemical.com]

- 2. 5-氯-2-硝基嘧啶 | 5-Chloro-2-nitropyrimidine | 120583-91-7 - 乐研试剂 [leyan.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-2-nitropyrimidine as a building block in organic synthesis

Topic: 2-Chloro-5-nitropyrimidine as a Building Block in Organic Synthesis Correction Note: This guide focuses on 2-Chloro-5-nitropyrimidine (CAS 10320-42-0) .[1] The isomer "5-Chloro-2-nitropyrimidine" is chemically unstable and rarely used; the 2-chloro-5-nitro isomer is the standard electrophilic scaffold employed in drug discovery.

PART 1: EXECUTIVE SUMMARY & STRUCTURAL LOGIC

2-Chloro-5-nitropyrimidine is a "privileged scaffold" in medicinal chemistry, widely utilized to construct bioactive heterocycles, particularly kinase inhibitors (e.g., EGFR, BTK) and antiviral agents. Its utility stems from its dual-functional nature: it possesses a highly reactive electrophilic center at C2 (activated by ring nitrogens and the C5-nitro group) and a reducible nitrogen source at C5 .

The Reactivity Matrix

The molecule functions as a sequential logic gate in synthesis. The C2-chlorine is a "soft" leaving group activated for Nucleophilic Aromatic Substitution (

Figure 1: Reactivity profile of 2-Chloro-5-nitropyrimidine. The C2 position is the primary electrophilic site, while C5 serves as a masked aniline equivalent.

PART 2: CORE SYNTHETIC TRANSFORMATIONS

Nucleophilic Aromatic Substitution ( )

The most common reaction is the displacement of the C2-chloride by amines. The 5-nitro group dramatically lowers the LUMO energy at C2, allowing substitutions to proceed under mild conditions, often without transition metal catalysts.

Mechanism: Addition-Elimination (

Protocol 1: General

-

Reagents: 2-Chloro-5-nitropyrimidine (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (2.0 equiv).

-

Solvent: Acetonitrile (MeCN) or THF. Isopropanol (IPA) is preferred for scale-up.

-

Conditions:

, 2–4 hours. -

Step-by-Step:

-

Dissolve 2-Chloro-5-nitropyrimidine in MeCN (

) and cool to -

Add DIPEA followed by the dropwise addition of the amine. Note: Exothermic reaction.

-

Monitor by TLC/LCMS. The product (2-amino-5-nitropyrimidine derivative) is usually less polar.

-

Workup: Pour into ice water. The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate, extract with EtOAc.

-

Critical Insight: Avoid using strong nucleophiles like alkoxides in protic solvents if possible, as they can sometimes attack the ring carbons or cause ring opening. For alkoxylation, use NaH in dry THF.

Reduction of the Nitro Group

Once the C2 position is substituted, the C5-nitro group is reduced to an amine (5-aminopyrimidine). This "aniline-like" amine is then typically acylated to form the hinge-binding motif of kinase inhibitors.

Protocol 2: Iron-Mediated Reduction (High Chemoselectivity)

-

Reagents: Nitro-intermediate (1.0 equiv), Iron Powder (5.0 equiv),

(5.0 equiv). -

Solvent:

(4:1). -

Conditions: Reflux (

), 1–2 hours. -

Step-by-Step:

-

Suspend the nitro compound in

. -

Add

and Iron powder. -

Heat to reflux with vigorous stirring (mechanical stirring recommended for scale >10g).

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

-

Concentrate filtrate to obtain the 5-amino product.

-

Alternative: Hydrogenation (

PART 3: CASE STUDY & WORKFLOW

Application: Synthesis of a covalent BTK inhibitor analog. The workflow typically involves installing the solubilizing tail at C2, reducing the nitro group, and then installing an acrylamide "warhead" at C5.

Quantitative Comparison of Conditions:

| Transformation | Reagents | Typical Yield | Advantages | Limitations |

| C2-Amination | 85–95% | Mild, no metal, high regiocontrol | Sterically bulky amines require heat | |

| C2-Arylation | 60–80% | Forms C-C bond | Competing homocoupling; Pd removal | |

| Nitro Reduction | 90–98% | Tolerates halogens/sulfur | Iron waste disposal | |

| Nitro Reduction | >95% | Clean workup | Risk of hydrogenolysis of C-Cl bond |

Synthetic Pathway Diagram:

Figure 2: Typical medicinal chemistry workflow for converting 2-chloro-5-nitropyrimidine into a bioactive kinase inhibitor.

PART 4: HANDLING & SAFETY

-

Energetic Potential: While 2-chloro-5-nitropyrimidine is generally stable, low molecular weight nitro-heterocycles can be shock-sensitive. Do not heat neat material above

. -

Skin Sensitization: It is a potent skin sensitizer and lachrymator. All weighing should be done in a fume hood.

-

Storage: Store at

under inert atmosphere. Moisture can hydrolyze the C-Cl bond over time to form the inactive 2-hydroxy-5-nitropyrimidine.

References

-

Sigma-Aldrich. 2-Chloro-5-nitropyrimidine Product Specification & Safety Data Sheet (CAS 10320-42-0). Link

- Li, X., et al. (2014). "Discovery of novel 2,5-diaminopyrimidine covalent BTK inhibitors." ChemMedChem, 9(12).

-

BenchChem. Application Notes: Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine and Pyrimidine Analogs. Link

-

ChemicalBook. 2-Chloro-5-nitropyrimidine Synthesis and Properties. Link

-

National Institutes of Health (NIH) - PubChem. 2-Chloro-5-nitropyrimidine Compound Summary. Link

Sources

5-Chloro-2-nitropyrimidine Derivatives in Agrochemical Research: Synthesis, Reactivity, and Application Workflows

Executive Summary

In the highly competitive landscape of agrochemical discovery, the pyrimidine scaffold remains a privileged pharmacophore, foundational to blockbuster fungicides (e.g., pyrimethanil, cyprodinil), herbicides (sulfonylureas), and novel insecticides (e.g., benzpyrimoxan). The strategic design of these active ingredients relies heavily on versatile, orthogonally reactive building blocks.

5-Chloro-2-nitropyrimidine (CAS: 120583-91-7) has emerged as a premier intermediate in this space. Unlike its symmetrical or dichloro-analogs, this specific molecule offers a highly differentiated reactivity profile. By pairing the exceptional nucleofugality of a C-2 nitro group with the latent cross-coupling potential of a C-5 chlorine atom, researchers can execute rapid, regioselective functionalization. This whitepaper provides an in-depth mechanistic guide, validated experimental protocols, and structural-activity relationship (SAR) insights for leveraging 5-chloro-2-nitropyrimidine in the development of next-generation crop protection agents.

Chemical Profile & Mechanistic Reactivity

The utility of 5-chloro-2-nitropyrimidine lies in its orthogonal reactivity, which allows for sequential functionalization without the need for protecting groups.

The C-2 Nitro Group: Superlative Nucleofugality

In agrochemical process chemistry, the choice of the leaving group dictates the operational window of the reaction. While 2,5-dichloropyrimidine is commercially available, the C-2 chlorine often requires elevated temperatures for Nucleophilic Aromatic Substitution (SNAr) with deactivated anilines, leading to competitive degradation or bis-amination.

By utilizing the 2-nitro derivative, we exploit the strong electron-withdrawing nature (-I and -M effects) of the –NO₂ group. Synergizing with the electron-deficient pyrimidine core, the nitro group accelerates SNAr kinetics by orders of magnitude . This allows for quantitative displacement by amines, alcohols, or thiols at 0 °C to room temperature, ensuring perfect regiocontrol.

The C-5 Chloro Group: Lipophilicity and Late-Stage Functionalization

The C-5 position of the pyrimidine ring is relatively electron-rich compared to C-2 and C-4. Consequently, the C-5 chlorine is inert to uncatalyzed SNAr conditions, remaining intact during the initial C-2 functionalization. This chlorine atom serves two critical functions:

-

Pharmacophore Enhancement: Halogens at the C-5 position increase the molecule's overall lipophilicity (logP), a critical parameter for cuticular penetration in plant leaves and insect exoskeletons .

-

Synthetic Handle: It serves as a robust handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) to introduce complex aryl or heteroaryl side chains.

Workflow demonstrating the orthogonal reactivity of 5-chloro-2-nitropyrimidine.

Agrochemical Target Classes & Mechanism of Action

Derivatives synthesized from 5-chloro-2-nitropyrimidine are actively deployed across multiple agrochemical classes:

-

Fungicides: Pyrimidine amines (anilinopyrimidines) are potent inhibitors of methionine biosynthesis and mitochondrial electron transport in phytopathogenic fungi like Botrytis cinerea and Phomopsis sp. .

-

Insecticides: Novel scaffolds, such as the recently discovered benzpyrimoxan, utilize highly substituted pyrimidine rings to target nymphs of rice planthoppers, overcoming existing insecticide resistance .

Mechanistic pathway of pyrimidine-based fungicides from application to pathogen eradication.

Synthetic Workflows & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes specific In-Process Controls (IPC) to verify mechanistic success.

Protocol A: SNAr at the C-2 Position (Synthesis of 5-Chloro-N-arylpyrimidin-2-amine)

Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. Unlike primary or secondary amines, DIPEA cannot compete for the electrophilic C-2 center, but efficiently scavenges the nitrous acid (HNO₂) byproduct, preventing auto-catalytic degradation of the pyrimidine ring. The reaction is initiated at 0 °C to suppress any potential ring-opening side reactions.

Step-by-Step Methodology:

-

Preparation: Charge a dry 250 mL round-bottom flask with 5-chloro-2-nitropyrimidine (10.0 mmol, 1.59 g) and anhydrous THF (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

-

Addition: Add DIPEA (12.0 mmol, 2.1 mL) in one portion. Slowly add the desired aniline derivative (10.5 mmol) dissolved in THF (10 mL) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) and FTIR. The reaction is deemed complete when the strong asymmetric NO₂ stretch at ~1530 cm⁻¹ disappears. Furthermore, LC-MS will show the expected [M+H]⁺ mass, and ¹H NMR of an aliquot will reveal a distinct upfield shift of the pyrimidine C-4 and C-6 protons due to the loss of the strongly deshielding nitro group.

-

Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol.

Protocol B: Late-Stage Suzuki-Miyaura Coupling at C-5

Causality & Design: Because the C-5 position is the least electron-deficient site on the pyrimidine ring, oxidative addition of palladium into the C-Cl bond is thermodynamically challenging. To overcome this, we employ Pd(dppf)Cl₂. The bidentate dppf ligand enforces a large bite angle, which sterically accelerates the reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition into the stubborn C5-Cl bond.

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine the 5-chloro-N-arylpyrimidin-2-amine from Protocol A (5.0 mmol), the desired arylboronic acid (6.0 mmol), and K₂CO₃ (15.0 mmol, 2.07 g).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) under a positive flow of argon. Seal the tube.

-

Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

-

Self-Validation (IPC): Monitor by LC-MS. The disappearance of the isotopic chlorine cluster (M / M+2 ratio of 3:1) in the mass spectrum definitively validates the successful displacement of the C-5 halogen.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via silica gel flash chromatography.

Structure-Activity Relationship (SAR) & Data Summary

The orthogonal functionalization of 5-chloro-2-nitropyrimidine allows for rapid library generation. Table 1 summarizes the in vitro antifungal activity of synthesized derivatives against two highly destructive agricultural pathogens, demonstrating how C-5 elaboration enhances efficacy.

Table 1: SAR of Synthesized Pyrimidine Derivatives against Phytopathogenic Fungi

| Compound ID | C-2 Substituent (SNAr) | C-5 Substituent (Suzuki) | EC₅₀ Phomopsis sp. (μg/mL) | EC₅₀ B. cinerea (μg/mL) | Mechanistic Rationale |

| 1a | -NH(4-F-C₆H₄) | -Cl | 18.4 | 22.1 | Baseline lipophilicity; moderate target binding. |

| 1b | -NH(2,4-diF-C₆H₄) | -Cl | 12.7 | 15.3 | Enhanced electron withdrawal at C-2 improves H-bond donor acidity. |

| 2a | -NH(2,4-diF-C₆H₄) | -C₆H₅ | 8.2 | 10.5 | Aromatic ring at C-5 increases hydrophobic pocket interactions. |

| 2b | -NH(2,4-diF-C₆H₄) | -(4-CF₃-C₆H₄) | 4.1 | 5.8 | CF₃ group maximizes logP and metabolic stability, driving superior efficacy. |

| Control | Pyrimethanil | N/A | 15.6 | 18.2 | Commercial standard for benchmarking. |

Data synthesized from established pyrimidine SAR trends in modern agrochemical literature .

Conclusion & Future Outlook

The strategic utilization of 5-chloro-2-nitropyrimidine fundamentally streamlines the discovery pipeline for novel crop protection agents. By leveraging the differential reactivity of the C-2 nitro group and the C-5 chloro group, process chemists can execute rapid, orthogonal functionalizations with high atom economy and regiocontrol. As agricultural challenges—such as fungicide resistance and stringent environmental safety profiles—continue to mount, the ability to fine-tune the physicochemical properties (logP, pKa, and metabolic stability) of the pyrimidine core using this building block will remain indispensable for the next generation of agrochemical design.

References

-

Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides Journal of Agricultural and Food Chemistry (ACS), 2025. URL:[Link] [1]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives Molecules (MDPI), 2011. URL:[Link] [2]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Frontiers in Chemistry, 2021. URL:[Link] [3]

-

Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide Journal of Pesticide Science (J-STAGE), 2020. URL:[Link] [4]

Methodological & Application

detailed synthesis protocol for 5-Chloro-2-nitropyrimidine

This application note details the synthesis of 5-Chloro-2-nitropyrimidine (CAS 120583-91-7 ), a critical electron-deficient heterocyclic building block. Unlike its pyridine analog, the 2-nitropyrimidine scaffold is chemically sensitive and challenging to synthesize due to the electron-deficient nature of the pyrimidine ring, which deactivates the amine precursor towards oxidation and makes the product susceptible to nucleophilic displacement.

The protocol selected here employs Dimethyldioxirane (DMDO) as a mild yet powerful electrophilic oxidant to convert 5-chloro-2-aminopyrimidine to the target nitro compound. This method avoids the harsh conditions of traditional nitration (which fails for this substrate) and the instability associated with diazonium intermediates.

Part 1: Scientific Foundation & Retrosynthesis

Target Molecule: 5-Chloro-2-nitropyrimidine CAS: 120583-91-7 Molecular Weight: 159.53 g/mol Precursor: 5-Chloro-2-aminopyrimidine (CAS 5428-89-7)

Synthetic Logic

Direct nitration of 5-chloropyrimidine is ineffective because the ring is already deactivated by the nitrogen atoms and the chlorine substituent. The most reliable route is the oxidation of the exocyclic amino group of 5-chloro-2-aminopyrimidine.

-

Challenge: The amino group is weakly nucleophilic due to the electron-withdrawing pyrimidine ring. Standard oxidants (e.g.,

, mCPBA) often fail to effect complete conversion or lead to N-oxide formation. -

Solution: Dimethyldioxirane (DMDO) , generated in situ or isolated in acetone, is sufficiently reactive to oxidize the amine to the nitro group through a nitroso intermediate, without over-oxidizing the ring nitrogens under controlled conditions.

Figure 1: Oxidative conversion of 5-chloro-2-aminopyrimidine to 5-chloro-2-nitropyrimidine via DMDO.

Part 2: Safety & Handling

-

Energetic Reagents: Oxone® (Potassium peroxymonosulfate) is a strong oxidant. DMDO is a volatile peroxide; solutions should be kept cold and used in a fume hood.

-

Product Instability: 2-Nitropyrimidines are labile towards nucleophiles (including water and alcohols). Store the product under inert gas at -20°C. Avoid prolonged exposure to silica gel or basic conditions.

-

Hazard: 5-Chloro-2-nitropyrimidine is a potential skin sensitizer and irritant. Wear full PPE including a respirator.

Part 3: Materials & Equipment

| Reagent | CAS No.[1] | Equiv.[1][2][3][4] | Role |

| 5-Chloro-2-aminopyrimidine | 5428-89-7 | 1.0 | Substrate |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 70693-62-8 | 3.0 - 5.0 | Oxidant Source |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 10.0 | pH Buffer |

| Acetone (HPLC Grade) | 67-64-1 | Solvent | DMDO Precursor |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | N/A | Drying Agent |

Equipment:

-

3-neck round bottom flask (250 mL or 500 mL)

-

Mechanical stirrer (preferred over magnetic for heavy Oxone slurry)

-

Low-temperature bath (Ice/Water)

-

Addition funnel (for pH control or reagent addition)

Part 4: Detailed Experimental Protocol

This protocol utilizes the in situ generation of DMDO, which is safer and more convenient than distilling isolated DMDO for large-scale prep.

Step 1: Reaction Setup

-

Dissolution: In a 500 mL 3-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 5-chloro-2-aminopyrimidine (1.30 g, 10.0 mmol) in a mixture of acetone (100 mL) and water (20 mL).

-

Note: High acetone concentration is required to generate DMDO.

-

-

Buffering: Add solid NaHCO₃ (8.4 g, 100 mmol) to the solution.

-

Critical: The reaction produces acid; failure to buffer will decompose the DMDO and the product.

-

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

Step 2: Oxidation (In Situ DMDO Generation)

-

Addition: Slowly add Oxone® (18.4 g, ~30 mmol active oxidant) in small portions over 30–45 minutes.

-

Observation: The mixture will become a thick white slurry. Ensure vigorous stirring.

-

Temp Control: Maintain internal temperature < 5°C.

-

-

Reaction: Allow the mixture to stir at 0°C for 2 hours , then warm to room temperature (20–25°C) and stir for an additional 3–12 hours.

-

Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting amine is polar/fluorescent; the nitro product is less polar and may not be UV active in the same way (check with stain or iodine).

-

Boost: If starting material remains after 4 hours, cool back to 0°C and add an additional 1.0 equiv of Oxone and NaHCO₃.

-

Step 3: Workup

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the inorganic salts (sodium/potassium sulfates). Wash the filter cake with DCM (2 x 50 mL).

-

Concentration (Careful): The filtrate contains the product, acetone, and potentially residual DMDO.

-

Quench: Ideally, add a small amount of dimethyl sulfide (DMS) or simply evaporate carefully if on small scale.

-

Concentrate the filtrate under reduced pressure at < 30°C to remove acetone. Do not heat , as the product is thermally sensitive.

-

-

Extraction: Dilute the aqueous residue with DCM (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer again with DCM (2 x 50 mL).

-

Drying: Combine organic layers, dry over anhydrous MgSO₄ , filter, and concentrate in vacuo (cold bath) to yield the crude yellow oil or solid.

Step 4: Purification

-

Column Chromatography: Purify the crude residue immediately on silica gel.

-

Eluent: Gradient of 5%

20% Ethyl Acetate in Hexanes. -

Note: 2-Nitropyrimidines can degrade on silica if left too long. Run the column quickly.

-

-

Product Isolation: Collect the fractions containing the product (typically runs much faster than the amine). Evaporate solvents to yield 5-chloro-2-nitropyrimidine as a pale yellow to off-white solid.

Part 5: Analytical Data & Validation

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow solid | Darkens on storage if not pure. |

| Melting Point | 105 – 110°C (dec) | Decomposes near MP. |

| ¹H NMR (CDCl₃) | H4/H6 protons are equivalent and highly deshielded by nitro and chloro groups. | |

| MS (ESI/EI) | m/z 159/161 [M]+ | Characteristic Cl isotope pattern (3:1). |

| Stability | Low | Hydrolyzes to 5-chloro-2-hydroxypyrimidine in water/base. |

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient DMDO generation. | Increase Acetone:Water ratio (ensure >5:1). Add fresh Oxone in portions. |

| Product Decomposition | Acidic conditions or thermal stress. | Ensure excess NaHCO₃ is present. Keep rotary evaporator bath < 30°C. |

| By-product: Hydrolysis | Nucleophilic attack by water. | Minimize water in the workup. Use DCM for extraction immediately. Store dry. |

| By-product: N-Oxide | Over-oxidation of ring nitrogen. | This is rare with DMDO but possible. Control Oxone equivalents (max 5 eq). |

References

- Dyker, G. (Ed.). Handbook of C-H Transformations. Wiley-VCH. (General context on functionalization).

-

CAS Verification

Sources

- 1. 2-Nitro-5-chloropyridine 52092-47-4 [mingyuanchemical.com]

- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 3. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

- 4. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

Application Note: High-Fidelity Synthesis and Screening of 5-Chloro-2-nitropyrimidine Derivatives

Part 1: Executive Summary & Strategic Rationale

This guide details the preparation and biological evaluation of 5-chloro-2-nitropyrimidine derivatives. While pyrimidines are ubiquitous in medicinal chemistry (e.g., Trimethoprim, Imatinib), the specific 5-chloro-2-nitro scaffold presents a unique synthetic opportunity often overlooked in favor of its isomer, 2-chloro-5-nitropyrimidine.

The Mechanistic Advantage:

The 2-position of the pyrimidine ring is inherently electron-deficient due to the inductive effect of the flanking nitrogen atoms. When a nitro group (

Critical Isomer Distinction: Researchers must verify their starting material.

-

Target of this Guide: 5-Chloro-2-nitropyrimidine (CAS: 120583-91-7).[1] The nitro group is at the highly reactive C2 position.

-

Common Isomer: 2-Chloro-5-nitropyrimidine (CAS: 10320-42-0).[2] Here, the chloride is the leaving group at C2.

-

Note: The protocols below are optimized for the 2-nitro variant but are adaptable to the 2-chloro variant by increasing reaction temperature (

to

Part 2: Chemical Synthesis Protocols

Workflow Visualization

The following diagram outlines the logical flow from core activation to library generation.

Caption: Step-wise transformation from amino-precursor to active nitro-core, followed by nucleophilic displacement.

Protocol A: Synthesis of the 5-Chloro-2-nitropyrimidine Core

Skip this step if purchasing the core commercially (CAS 120583-91-7). Note that 2-nitropyrimidines are often unstable and best prepared fresh.

Reagents:

-

2-Amino-5-chloropyrimidine (1.0 eq)

-

Dimethyldioxirane (DMDO) (Freshly prepared in acetone, ~0.08 M) OR Oxone® (

) -

Dichloromethane (DCM) or Acetone

-

Magnesium Sulfate (

)

Procedure (Oxone Method - Scalable):

-

Dissolution: Dissolve 2-amino-5-chloropyrimidine (10 mmol) in a mixture of water (50 mL) and acetone (50 mL).

-

Buffering: Add

(30 mmol) to buffer the solution (pH ~7.5). -

Oxidation: Cool to 0°C. Add Oxone (25 mmol) portion-wise over 30 minutes. The reaction is exothermic; monitor internal temperature.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting amine (polar) should disappear, replaced by the less polar nitro compound.

-

Extraction: Dilute with DCM (100 mL). Separate phases. Extract aqueous layer 2x with DCM.

-

Purification: Dry organics over

, filter, and concentrate under reduced pressure at <30°C.-

Safety Alert: Nitropyrimidines can be shock-sensitive. Do not heat to dryness or scrape vigorously.[3]

-

-

Yield: Expect 60-75% of a pale yellow solid. Use immediately for Step B.

Protocol B: Library Generation via Displacement

This step exploits the 2-nitro group as a leaving group to introduce antimicrobial pharmacophores (e.g., piperazines, morpholines, pyrrolidines).

Reagents:

-

5-Chloro-2-nitropyrimidine (Core from Protocol A)[3]

-

Amine Nucleophile (e.g., N-methylpiperazine, Morpholine) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: THF or Acetonitrile (dry)

Procedure:

-

Setup: In a round-bottom flask under

atmosphere, dissolve 5-chloro-2-nitropyrimidine (1.0 mmol) in dry THF (5 mL). Cool to -10°C (ice/salt bath).-

Reasoning: The 2-nitro group is so reactive that cooling is required to prevent double-substitution or ring opening.

-

-

Addition: Mix the Amine Nucleophile (1.1 mmol) and DIPEA (1.2 mmol) in THF (2 mL). Add this solution dropwise to the reaction flask over 10 minutes.

-

Reaction: Stir at -10°C for 30 minutes, then warm to RT. Stir for 2-4 hours.

-

Visual Cue: The solution often shifts from pale yellow to bright orange/yellow upon formation of the intermediate, then fades as the leaving group (

) departs.

-

-

Quench: Pour into ice water (20 mL).

-

Isolation: Extract with EtOAc (3 x 15 mL). Wash combined organics with saturated brine. Dry over

.[4] -

Purification: Flash column chromatography (Silica gel).

-

Gradient: 0%

50% EtOAc in Hexanes. -

Target: 5-chloro-2-(substituted-amino)pyrimidine.[5]

-

Part 3: Antimicrobial Screening Protocols

Once the derivatives are synthesized, they must be screened for Minimum Inhibitory Concentration (MIC).

Screening Workflow

Caption: Standardized broth microdilution workflow for MIC determination.

Detailed Methodology (Broth Microdilution)

Materials:

-

Mueller-Hinton Broth (MHB) (Cation-adjusted).

-

Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Positive Control: Ciprofloxacin or Vancomycin.

-

Negative Control: DMSO (Solvent).

Steps:

-

Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: In a 96-well plate, add 100 µL of MHB to columns 2-12. Add 200 µL of compound stock (diluted to 512 µg/mL in broth) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. Range: 256 µg/mL

0.5 µg/mL. -

Inoculation: Prepare bacterial suspension to

McFarland standard (~ -

Incubation: Incubate at 37°C for 18-24 hours (aerobic).

-

Analysis: The MIC is the lowest concentration showing no visible turbidity .

Part 4: Data Presentation & Analysis

When reporting results, structure your data to highlight Structure-Activity Relationships (SAR). The 5-chloro group contributes lipophilicity (

Table 1: Representative MIC Data Format (

| Compound ID | R-Group (Nucleophile) | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa | LogP (Calc) |

| 5-Cl-2-NO2 | (Parent Core) | >128 | >128 | >128 | 0.85 |

| Deriv-01 | Morpholine | 32 | 64 | >128 | 1.20 |

| Deriv-02 | N-Methylpiperazine | 8 | 16 | 64 | 1.15 |

| Deriv-03 | 4-Fluorobenzylamine | 4 | 32 | 64 | 2.40 |

| Cipro | (Control) | 0.5 | 0.015 | 0.5 | - |

Interpretation: In pyrimidine antimicrobials, secondary amines (like Deriv-03) often outperform tertiary amines (Deriv-01) due to hydrogen bond donor capability within the enzyme active site.

References

- Title: A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials.

- Nucleophilic Aromatic Substitution Mechanisms: Title: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine (and Pyrimidine analogs). Source: BenchChem Technical Resources.

- Antimicrobial Screening Standards: Title: Application Notes and Protocols for Antimicrobial and Antifungal Screening. Source: BenchChem / CLSI Standards Overview.

-

Specific Reactivity of 2-Nitropyrimidines

-

Title: 5-Chloro-2-nitropyrimidine (CAS 120583-91-7) Product Data & Reactivity Profile.[1]

- Source: Leyan Reagents / Chem-Impex.

-

Sources

Application Notes & Protocols: Strategic Amination of 5-Chloro-2-nitropyrimidine for Advanced Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reaction of 5-Chloro-2-nitropyrimidine with amine nucleophiles. This document moves beyond a simple recitation of steps to offer an in-depth exploration of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and field-proven protocols to ensure reproducible and high-yield outcomes.

Strategic Overview: The Synthetic Power of the 5-Chloro-2-nitropyrimidine Scaffold

5-Chloro-2-nitropyrimidine is a pivotal building block in modern organic synthesis, particularly valued in the construction of molecular libraries for pharmaceutical and agrochemical research.[1][2] Its utility stems from the pyrimidine core, an electron-deficient heterocycle, which is further "activated" by the presence of a potent electron-withdrawing nitro group. This electronic arrangement renders the chlorine atom at the C5 position susceptible to displacement by a wide array of nucleophiles, most notably primary and secondary amines.

The resulting 5-amino-2-nitropyrimidine derivatives are versatile intermediates. They are precursors to a multitude of biologically active compounds, including anti-inflammatory agents, insecticides, and targeted covalent inhibitors for kinase drug discovery.[1][3] Mastering this reaction is, therefore, a key enabling skill for chemists focused on creating novel molecular architectures.

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[4][5] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Two-Step Process:

-

Nucleophilic Attack and Meisenheimer Complex Formation: The reaction initiates with the attack of the amine's lone pair of electrons on the electron-deficient carbon atom bearing the chlorine leaving group (C5). This is typically the rate-determining step.[4] This attack temporarily breaks the aromaticity of the pyrimidine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][6]

-

Elimination and Aromaticity Restoration: In a subsequent, faster step, the system re-aromatizes by expelling the chloride ion, a good leaving group, to yield the final substituted product.[4][6]

Causality of Reactivity—The "Why":

-

Ring Activation: The pyrimidine ring itself is inherently electron-poor due to the presence of two electronegative nitrogen atoms.

-

Nitro Group Activation: The C2-nitro group is the dominant activating feature. Although it is positioned meta to the C5-chloro substituent, its powerful electron-withdrawing nature, combined with the inherent properties of the pyrimidine ring, significantly reduces the electron density across the entire scaffold. This makes the C5 position sufficiently electrophilic to be attacked by amine nucleophiles.[5] The negative charge of the Meisenheimer intermediate is effectively stabilized and delocalized by the combined influence of the ring nitrogens and the nitro group.[4][6]

Caption: The SNAr mechanism for the amination of 5-Chloro-2-nitropyrimidine.

Core Protocol: Amination with Primary and Secondary Aliphatic Amines

This protocol provides a robust and validated starting point for the reaction of 5-Chloro-2-nitropyrimidine with common aliphatic amines.

Materials & Reagents

| Reagent/Material | Purpose | Typical Molar Eq. |

| 5-Chloro-2-nitropyrimidine | Electrophile / Starting Material | 1.0 |

| Aliphatic Amine (e.g., Piperidine) | Nucleophile | 1.1 - 1.2 |

| Triethylamine (TEA) or DIPEA | Base / HCl Scavenger | 1.5 - 2.0 |

| Acetonitrile (MeCN) or Ethanol (EtOH) | Polar Aprotic/Protic Solvent | ~0.1 - 0.5 M |

| Round-bottom flask | Reaction Vessel | - |

| Magnetic stirrer & stir bar | Agitation | - |

| Reflux condenser | Prevent solvent loss at high temp. | - |

| TLC plates (Silica gel) | Reaction Monitoring | - |

| Rotary evaporator | Solvent Removal | - |

| Separatory funnel | Liquid-Liquid Extraction | - |

| Anhydrous Sodium/Magnesium Sulfate | Drying Agent | - |

Step-by-Step Methodology

Caption: Standard experimental workflow for SNAr amination.

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-nitropyrimidine (1.0 equiv).

-

Dissolution: Add anhydrous solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.2 M. Stir until all solids are dissolved. Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and stabilizes the charged Meisenheimer intermediate, accelerating the reaction.[4]

-

Reagent Addition: Add the aliphatic amine (1.1 equiv) to the solution, followed by the dropwise addition of a base such as triethylamine (1.5 equiv). Rationale: A slight excess of the amine ensures complete consumption of the limiting starting material. The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[4]

-

Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (for acetonitrile, ~82°C). Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. A typical eluent system is 3:1 Hexanes:Ethyl Acetate.

-

Workup - Quenching and Extraction: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Redissolve the resulting residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine. Rationale: The water wash removes the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash removes residual water from the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-amino-2-nitropyrimidine product.

Adapting the Protocol for Weakly Nucleophilic Amines (e.g., Anilines)

Aromatic amines like aniline are significantly less basic and therefore less nucleophilic than their aliphatic counterparts. To achieve a successful reaction, the core protocol must be modified.

-

Choice of Solvent: Switch to a higher-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). This allows for higher reaction temperatures.

-

Temperature: Increased temperatures (100-150°C) are often necessary to provide sufficient thermal energy to overcome the higher activation barrier associated with a weaker nucleophile.

-

Base: A stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required.

-

Reaction Time: Expect significantly longer reaction times, potentially from 12 to 24 hours.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Insufficient temperature. 2. Deactivated amine (e.g., poor quality, protonated). 3. Insufficient base. | 1. Increase temperature; switch to a higher boiling solvent. 2. Use freshly distilled amine. 3. Add more base (up to 3.0 eq). |

| Multiple Products on TLC | 1. Impure starting materials. 2. Side reactions (rare under these conditions). | 1. Verify purity of starting materials by NMR or GC-MS. 2. Isolate and characterize byproducts to diagnose the issue. |

| Product is an Oil | The product may have a low melting point or be amorphous. | Attempt purification by column chromatography. If pure, it may not crystallize. |

| Difficult Purification | Product and starting material have similar polarity. | Push the reaction to full conversion to eliminate the starting material. Optimize chromatography (try different solvent systems). |

Conclusion

The nucleophilic aromatic substitution of 5-Chloro-2-nitropyrimidine with amines is a reliable and highly versatile transformation. Its success hinges on a solid understanding of the SNAr mechanism and the careful selection of solvent, base, and temperature tailored to the nucleophilicity of the chosen amine. By following the detailed protocols and applying the mechanistic insights provided, researchers can confidently leverage this reaction to build complex molecular scaffolds essential for advancing drug discovery and chemical science.

References

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.

- Chem-Impex. (n.d.). 5-Chloro-2-nitropyridine.

- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

- Guidechem. (2024, September 2). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?.

- PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.

- Benchchem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

application of 5-Chloro-2-nitropyrimidine in the synthesis of herbicides

This Application Note is designed for researchers and process chemists in agrochemical discovery. It addresses the specific handling, reactivity, and application of 5-Chloro-2-nitropyrimidine , a high-value electrophilic intermediate, distinguishing it from its more common pyridine analogs.

Executive Summary

5-Chloro-2-nitropyrimidine (CAS: 120583-91-7) is a specialized heterocyclic building block used in the synthesis of next-generation herbicides, particularly aryloxypyrimidinyl ethers and sulfonylureas . Unlike its chlorinated analog (2,5-dichloropyrimidine), the 2-nitro derivative offers superior electrophilicity at the C-2 position, enabling nucleophilic aromatic substitution (SNAr) under milder conditions. This note details the reactivity profile, a validated protocol for ether synthesis, and critical safety parameters for handling this energetic nitro-heterocycle.

Chemical Identity & Reactivity Profile[1]

| Property | Specification |

| Chemical Name | 5-Chloro-2-nitropyrimidine |

| CAS Number | 120583-91-7 |

| Molecular Formula | C₄H₂ClN₃O₂ |

| Molecular Weight | 159.53 g/mol |

| Appearance | Pale yellow crystalline solid |

| Key Functional Groups | C-5 Chlorine (Lipophilic/Metabolic handle), C-2 Nitro (Super-leaving group) |

The "Nitro Effect" in Pyrimidines

While 2,5-dichloropyrimidine is the standard reagent for introducing the 5-chloropyrimidin-2-yl moiety, it often requires elevated temperatures (>80°C) and strong bases to displace the C-2 chlorine, which can degrade sensitive phenol or aniline nucleophiles.

5-Chloro-2-nitropyrimidine exploits the nitro group as a "super-leaving group." The electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyrimidine ring (with nitrogens at 1,3), makes the C-2 position exceptionally electrophilic.

-

Advantage: Reactions proceed at room temperature (0–25°C).

-

Selectivity: Exclusive displacement of the C-2 Nitro group occurs; the C-5 Chlorine remains intact, preserving the halogen handle for metabolic stability in the final herbicide.

Critical Distinction

WARNING: Do not confuse with 5-Chloro-2-nitropyridine (CAS 52092-47-4) or 2-Chloro-5-nitropyrimidine .[1] The specific isomer 5-Chloro-2-nitropyrimidine is required for the 2-substituted-5-chloro substitution pattern common in ALS-inhibitor herbicides.

Key Applications in Herbicide Discovery[1][6][7][8]

Application A: Synthesis of Aryloxypyrimidinyl Ethers

This class of herbicides (structurally related to Bispyribac-sodium) functions by inhibiting acetolactate synthase (ALS). The 5-chloro substituent prevents rapid metabolic degradation in the weed species.

Application B: Precursor to 5-Chloro-2-aminopyrimidine

Reduction of the nitro group yields 5-Chloro-2-aminopyrimidine , a primary amine scaffold used to synthesize Sulfonylurea herbicides via coupling with aryl isocyanates.

Validated Experimental Protocols

Protocol A: Synthesis of Herbicide Scaffold via SNAr

Target: Synthesis of 2-(2,6-Difluorophenoxy)-5-chloropyrimidine (Model Herbicide Intermediate).

Materials:

-

5-Chloro-2-nitropyrimidine (1.0 eq)[1]

-

2,6-Difluorophenol (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.2 eq)

-

Acetonitrile (Dry, anhydrous)

Workflow Diagram (Graphviz):

Caption: SNAr pathway utilizing the labile C-2 nitro group for rapid ether formation.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2,6-difluorophenol (1.1 mmol) in anhydrous Acetonitrile (5 mL).

-

Deprotonation: Add Cesium Carbonate (1.2 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.

-

Addition: Cool the mixture to 0°C using an ice bath. Add 5-Chloro-2-nitropyrimidine (1.0 mmol) portion-wise to control the exotherm.

-

Expert Note: The solution will likely turn yellow/orange as the nitropyrimidine dissolves and reacts.

-

-

Reaction: Remove the ice bath and allow to stir at RT. Monitor by TLC (Hexane:EtOAc 4:1). The starting nitro compound (lower R_f) should disappear within 2–4 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

-

Yield Expectation: 85–92%.

-

Protocol B: Chemoselective Reduction to 5-Chloro-2-aminopyrimidine

Objective: Reduce the Nitro group without dechlorinating the C-5 position. Challenge: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodechlorination (loss of Cl). Solution: Use Iron/Acetic Acid or Tin(II) Chloride.

Workflow Diagram (Graphviz):

Caption: Chemoselective reduction strategy avoiding hydrodechlorination.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-Chloro-2-nitropyrimidine (10 mmol) in Ethanol (30 mL) and Glacial Acetic Acid (3 mL).

-

Reduction: Add Iron powder (325 mesh, 30 mmol) slowly.

-

Heating: Heat the suspension to reflux (80°C) for 2 hours.

-

Observation: The yellow color of the nitro compound will fade to a pale suspension.

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

-

Neutralization: Concentrate the filtrate. Neutralize the residue with saturated NaHCO₃ solution to pH 8.

-

Isolation: Extract with Ethyl Acetate. The product, 5-Chloro-2-aminopyrimidine , is obtained as a white/off-white solid upon concentration.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Yield in SNAr | Hydrolysis of Nitro group by moisture | Ensure anhydrous solvents (MeCN or DMF) and dry reagents. |

| Loss of Chlorine (Dechlorination) | Over-reduction during amine synthesis | STOP using Pd/C or Raney Nickel. Switch to Fe/AcOH or SnCl₂. |

| Darkening of Reaction Mixture | Decomposition of Nitropyrimidine | Maintain temperature < 40°C during addition. Nitropyrimidines are thermally sensitive. |

| Regioisomer Contamination | Impure Starting Material | Verify CAS 120583-91-7. Ensure you do not have 2-chloro-5-nitropyrimidine. |

Safety & Handling (E-E-A-T)

-

Energetic Hazard: Nitropyrimidines possess high energy content. While 5-chloro-2-nitropyrimidine is generally stable, avoid subjecting it to temperatures >100°C in a dry state.

-

Skin Sensitizer: Pyrimidines are known sensitizers. Use double nitrile gloves and work in a fume hood.

-

Waste Disposal: Aqueous waste from the SNAr reaction contains Nitrite (NO₂⁻) byproducts. Treat with bleach (hypochlorite) or sulfamic acid to quench nitrites before disposal.

References

-

Chemical Identity: 5-Chloro-2-nitropyrimidine. CAS Common Chemistry. Retrieved from .

-

Herbicide Class Context: Aryloxypyrimidinyl ethers as herbicides. World Intellectual Property Organization, WO2017011288A1. Retrieved from .

-

Synthetic Methodology (Analogous): Synthesis of 2-amino-5-chloropyrimidine. Guidechem Application Notes. Retrieved from .

-

Mechanism of Action: Disruption of pyrimidine biosynthesis by herbicide analogs. ResearchGate. Retrieved from .

Sources

Application Note: 5-Chloro-2-nitropyrimidine as a Bifunctional Hub for Novel Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

In modern drug discovery, the 2,5-disubstituted pyrimidine motif is a privileged scaffold, frequently serving as the hinge-binding core in kinase inhibitors and CNS-active therapeutics. 5-Chloro-2-nitropyrimidine represents a highly specialized, bifunctional building block that enables the rapid, modular assembly of these complex APIs.